molecular formula C17H16ClNO4 B8594219 5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid

5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid

Katalognummer: B8594219
Molekulargewicht: 333.8 g/mol
InChI-Schlüssel: PXPZKJKLWUJSQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid is a synthetic organic compound that belongs to the class of nicotinic acids. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and tetrahydrofuran.

    Formation of Intermediate: The first step could involve the formation of an intermediate compound through a reaction such as a Grignard reaction or a Friedel-Crafts acylation.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the nicotinic acid core structure.

    Functional Group Modification:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: As a tool for studying biochemical pathways and enzyme interactions.

    Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting nicotinic acid receptors.

    Industry: Applications in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid would depend on its specific interactions with biological targets. Typically, nicotinic acids exert their effects by binding to and modulating the activity of nicotinic acid receptors, which are involved in various physiological processes such as lipid metabolism and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nicotinic Acid: The parent compound, known for its role in lipid metabolism.

    4-Chlorobenzyl Nicotinate: A related compound with similar structural features.

    Tetrahydrofuran-3-ylmethoxy Nicotinate: Another analog with a different substitution pattern.

Uniqueness

5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid is unique due to the specific combination of the chlorophenyl and tetrahydrofuran-3-ylmethoxy groups, which may confer distinct pharmacological properties and reactivity compared to other nicotinic acid derivatives.

Eigenschaften

Molekularformel

C17H16ClNO4

Molekulargewicht

333.8 g/mol

IUPAC-Name

5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C17H16ClNO4/c18-14-3-1-12(2-4-14)15-7-13(17(20)21)8-19-16(15)23-10-11-5-6-22-9-11/h1-4,7-8,11H,5-6,9-10H2,(H,20,21)

InChI-Schlüssel

PXPZKJKLWUJSQF-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1COC2=C(C=C(C=N2)C(=O)O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

The title compound was synthesized in analogy to Example CI using 6-chloro-5-(4-chlorophenyl)-3-pyridine carboxylic acid (CAN 1012792-56-1) and tetrahydro-3-furanmethanol (CAN 15833-61-1) as starting materials; LC-MS (UV peak area/ESI) 91.6%, 334.0833 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.